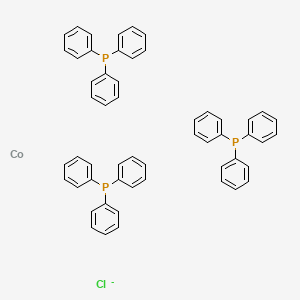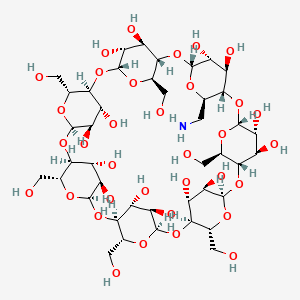
6-Monodeoxy-6-monoamino-beta-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Monodeoxy-6-monoamino-beta-cyclodextrin is a chemical compound suitable for coupling to carboxyl- or aldehyde-containing ligands . It is synthesized as a fluorescent sensor of molecular recognition .
Synthesis Analysis
The synthesis of this compound starts from native β-cyclodextrin and involves three reaction steps: monotosylation, azidation, and reduction . Each of these steps was studied separately and optimized under continuous flow conditions . After optimization, the reaction steps were coupled in a semi-continuous flow system . This method is safer and faster than batch approaches .Molecular Structure Analysis
The molecular formula of this compound is C42H71NO34 . The molecular weight is 1170.46 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include monotosylation, azidation, and reduction . These reactions were studied separately and optimized under continuous flow conditions .Physical and Chemical Properties Analysis
This compound is soluble in water . It has a melting point of 200-222 °C .Applications De Recherche Scientifique
Chiral Separation
6-Monodeoxy-6-monoamino-beta-cyclodextrin has been used in chiral separation, particularly in the creation of chiral stationary phases for High-Performance Liquid Chromatography (HPLC). It was involved in the separation of racemates of coumarin derivatives, demonstrating significant enantio-discrimination capabilities (Varga et al., 2010).
Continuous Flow Synthesis
This compound has been synthesized through a continuous flow method, starting from native β-cyclodextrin. This process is notable for being safer and faster than traditional batch approaches, marking a significant advancement in the synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin (Orosz et al., 2023).
Retinol Stabilization
Research has demonstrated the use of 6-monoamino-6-monodeoxy-beta-cyclodextrin in the stabilization of retinol. This application is particularly significant in cosmetic and pharmaceutical industries, where the stability of such compounds is critical (Kim et al., 2016).
Structural Organization in Liposomes
The compound has been studied for its effects on the membranes of anionic and pH-sensitive liposomes. This research is crucial in understanding how 6-monoamino-6-monodeoxy-beta-cyclodextrin interacts with liposomal systems, which has implications in drug delivery and therapeutic applications (Silva et al., 2011).
Interaction with Bovine Serum Albumin
Studies have investigated the interactions of modified cyclodextrins, including 6-monoamino-6-monodeoxy-beta-cyclodextrin, with bovine serum albumin (BSA). This research offers insights into the potential biomedical applications of these compounds, particularly in the context of protein binding and drug delivery systems (Gao et al., 2006).
Synthesis and Application in Capillary Electrophoresis
The compound has been synthesized and used as a chiral selector in capillary electrophoresis for the enantioseparation of various analytes. This application highlights its role in analytical chemistry, especially in chiral analysis and separation science (Tang et al., 2005).
Drug Delivery and Molecular Recognition
Research into the drug delivery applications of 6-monoamino-6-monodeoxy-beta-cyclodextrin has shown promising results. Its use in the formation of complexes with drugs enhances their bioavailability and stability, making it an important tool in pharmaceutical sciences (Agüeros et al., 2010).
Surface Functionalization and Material Science
The compound has been used in the functionalization of surfaces for various applications, including the creation of biomaterials and sensors. This research opens up possibilities for its use in a range of material science and engineering applications (Schofield et al., 2006).
Mécanisme D'action
Target of Action
The primary target of 6-Monodeoxy-6-monoamino-beta-cyclodextrin is the α-hemolysin pore . This compound has been used in a study to demonstrate that covalently attached molecular adapters can alter the ion selectivity of the α-hemolysin pore .
Mode of Action
This compound interacts with its target, the α-hemolysin pore, by covalently attaching molecular adapters to it . This interaction alters the ion selectivity of the pore .
Biochemical Pathways
It is known that the compound’s interaction with the α-hemolysin pore can lead to changes in ion selectivity . This could potentially affect various cellular processes that rely on ion transport.
Pharmacokinetics
It is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of the action of this compound is the alteration of ion selectivity in the α-hemolysin pore
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and ion concentration of the environment could potentially affect the compound’s interaction with the α-hemolysin pore . Additionally, the compound’s stability could be influenced by temperature and other environmental conditions .
Orientations Futures
The continuous flow method developed for the synthesis of 6-Monodeoxy-6-monoamino-beta-cyclodextrin represents a novel approach for the functionalization of β-cyclodextrin . This method is faster and safer than batch approaches, suggesting potential for further optimization and application in the synthesis of similar compounds .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 6-Monodeoxy-6-monoamino-beta-cyclodextrin are largely derived from its ability to form inclusion complexes with a variety of molecules. This property allows it to interact with various enzymes, proteins, and other biomolecules . Specific interactions with enzymes or proteins have not been reported in the literature.
Cellular Effects
It has been used in a study to demonstrate that covalently attached molecular adapters can alter the ion selectivity of the α-hemolysin pore . This suggests that it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to alter the ion selectivity of the α-hemolysin pore when used as a covalently attached molecular adapter . This suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression.
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBFLQITCMCIOY-FOUAGVGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71NO34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1134.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)
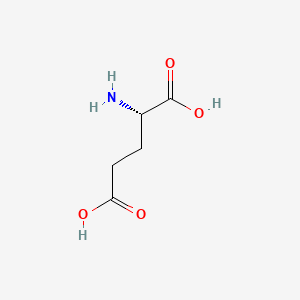
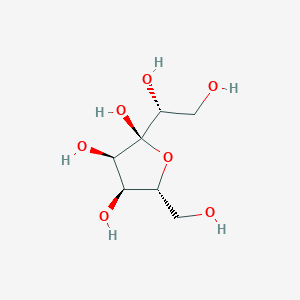
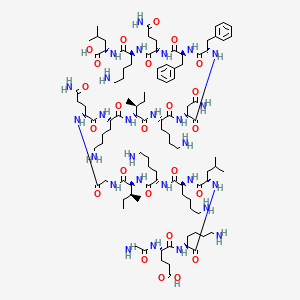


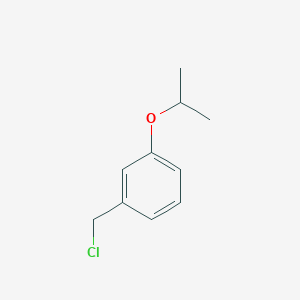
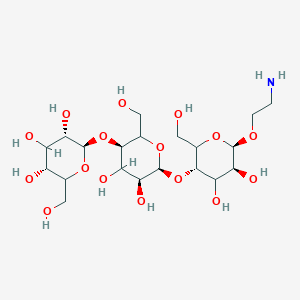
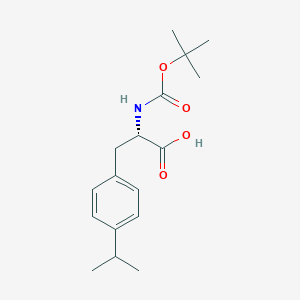

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)
